2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide 2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1385321-17-4
VCID: VC4641105
InChI: InChI=1S/C14H15Cl2FN4O/c1-6(11-7(2)20-21(4)8(11)3)18-14(22)9-5-10(17)13(16)19-12(9)15/h5-6H,1-4H3,(H,18,22)
SMILES: CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Molecular Formula: C14H15Cl2FN4O
Molecular Weight: 345.2

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide

CAS No.: 1385321-17-4

Cat. No.: VC4641105

Molecular Formula: C14H15Cl2FN4O

Molecular Weight: 345.2

* For research use only. Not for human or veterinary use.

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide - 1385321-17-4

Specification

CAS No. 1385321-17-4
Molecular Formula C14H15Cl2FN4O
Molecular Weight 345.2
IUPAC Name 2,6-dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H15Cl2FN4O/c1-6(11-7(2)20-21(4)8(11)3)18-14(22)9-5-10(17)13(16)19-12(9)15/h5-6H,1-4H3,(H,18,22)
Standard InChI Key IUVVTOOAABGBSZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)C(C)NC(=O)C2=CC(=C(N=C2Cl)Cl)F

Introduction

2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide is a synthetic organic compound belonging to the class of pyridine carboxamides. This compound has garnered significant attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structural complexity arises from the incorporation of multiple functional groups, making it a subject of interest for medicinal chemistry.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving pyridine derivatives and trimethylpyrazole.

  • Coupling Reaction: A coupling reaction is performed to link the pyridine and pyrazole moieties, often using a base like potassium carbonate.

  • Amidation: The carboxylic acid group on the pyridine is converted into a carboxamide using appropriate amines.

Biological Activities

The mechanism of action for 2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide is primarily linked to its interaction with biological targets. It shows potential in antimicrobial and anti-inflammatory applications, although detailed in vivo studies are needed to fully understand its efficacy and safety profiles.

Potential Applications:

  • Antimicrobial Activity: Shows promise against various microbial strains.

  • Anti-inflammatory Activity: May inhibit inflammatory pathways, though further research is required.

Research Findings and Future Directions

Research continues into optimizing the efficacy and safety profiles of this compound for pharmaceutical applications. Future studies should focus on in-depth biological evaluations and structure-activity relationship analyses to enhance its therapeutic potential.

Future Research Directions:

  • In Vivo Studies: Conduct comprehensive in vivo studies to assess efficacy and safety.

  • Structure Optimization: Modify the compound to improve its pharmacokinetic properties.

  • Mechanism Elucidation: Investigate the precise mechanisms of action at the molecular level.

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